[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol
Description
[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol is a synthetic compound featuring a quinoxaline core substituted with a chlorine atom at the 3-position, linked to a piperidine ring bearing a hydroxymethyl group at the 4-position. Its molecular formula is C₁₄H₁₅ClN₃O, with a molecular weight of 277.75 g/mol (CAS: 1261232-04-5) . Quinoxaline derivatives are known for their broad pharmacological applications, including antimicrobial, anticancer, and antiviral activities.
Structure
3D Structure
Properties
IUPAC Name |
[1-(3-chloroquinoxalin-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c15-13-14(18-7-5-10(9-19)6-8-18)17-12-4-2-1-3-11(12)16-13/h1-4,10,19H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCCKHMZMCRIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226169 | |
| Record name | 4-Piperidinemethanol, 1-(3-chloro-2-quinoxalinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261232-04-5 | |
| Record name | 4-Piperidinemethanol, 1-(3-chloro-2-quinoxalinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinemethanol, 1-(3-chloro-2-quinoxalinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of [1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions.
Piperidine Substitution: The piperidine ring is introduced through nucleophilic substitution reactions, where the quinoxaline derivative reacts with piperidine under appropriate conditions.
Methanol Addition: The final step involves the addition of a methanol group to the piperidine ring, which can be achieved through various methods such as reduction or alkylation reactions.
Chemical Reactions Analysis
[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol: undergoes several types of chemical reactions, including:
Scientific Research Applications
[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol: has various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to the pharmacological properties of the quinoxaline moiety.
Biological Research: It is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, such as dyes and fluorescent materials.
Mechanism of Action
The mechanism of action of [1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit certain kinases or enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare [1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol with structurally or functionally analogous compounds, focusing on molecular features, biological activity, and applications.
Table 1: Structural and Pharmacological Comparison of Analogous Compounds
Key Observations:
Structural Modifications and Bioactivity: The chloro-quinoxaline moiety in the target compound may enhance electrophilic interactions with biological targets compared to the methoxy-quinoxaline analog (lower electron-withdrawing effect of -OCH₃ vs. -Cl) . Fluorinated analogs (e.g., [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol) exhibit potent antiplasmodial activity (IC₅₀: 1.03 µg/mL) and high selectivity (SI > 15), attributed to the hydroxyl group’s role in target binding .
Target Selectivity: The chloroquinoline-piperidine analog from binds the SARS-CoV-2 spike protein similarly to hydroxychloroquine (HCQ) but with an improved safety profile, suggesting that chloro-quinoxaline derivatives like the target compound may also target viral entry mechanisms .
Pharmacokinetic Implications :
- Bulky substituents (e.g., tert-butylphenyl in ) reduce metabolic stability but improve binding specificity. In contrast, the target compound’s simpler structure may favor better solubility and bioavailability .
Synthetic Utility: The methoxy-quinoxaline analog () serves as a precursor in drug synthesis, highlighting the versatility of quinoxaline-piperidine scaffolds in medicinal chemistry .
Biological Activity
[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol is a synthetic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are known for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoxaline core with a chloro substituent at the 3-position and a piperidin-4-yl-methanol group. Its molecular formula is with a molecular weight of 277.75 g/mol. The structural uniqueness contributes to its biological properties, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound exhibits potential antibacterial effects by inhibiting nucleic acid and protein synthesis in bacteria, leading to cell death. This mechanism is common among quinoxaline derivatives, enhancing their use in treating infections caused by resistant strains .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The presence of the chloro group and piperidine moiety is believed to enhance its potency against various cancer cell lines .
Antimicrobial Efficacy
A series of tests were conducted to evaluate the antibacterial activity against several strains. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating strong efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 1 |
| Escherichia coli | 2 |
| Pseudomonas aeruginosa | 0.5 |
These results indicate that this compound has potent antibacterial properties, comparable to established antibiotics .
Anticancer Activity
The compound was assessed against various cancer cell lines, showing significant growth inhibition:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 0.126 |
| SMMC-7721 (liver cancer) | 0.071 |
| K562 (leukemia) | 0.164 |
These findings highlight its potential as an anticancer agent, particularly in targeting aggressive cancer types .
Case Studies and Research Findings
Recent studies have expanded on the biological activities of quinoxaline derivatives, including this compound:
- Study on Antimicrobial Properties : A study evaluated the compound's effectiveness against antibiotic-resistant strains, revealing that it could serve as a lead compound for developing new antimicrobial agents .
- Cancer Cell Line Evaluation : Research indicated that modifications in the structure of quinoxaline derivatives could significantly impact their anticancer activities, establishing a structure–activity relationship (SAR) that guides future synthesis efforts .
Q & A
Q. What are the key synthetic routes for [1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol, and what reaction conditions are critical for optimizing yield?
Methodological Answer: A common approach involves coupling ethyl isonipecotate with a chloroquinoxaline derivative using EDCI/HOBt as coupling agents in the presence of NEt₃, followed by reduction of the ester group to a primary alcohol using DIBALH at controlled temperatures (−10°C to rt) . Critical parameters include:
- Reagent stoichiometry : Excess EDCI (1.5 equiv) ensures complete activation of carboxylic acids.
- Temperature control : Maintaining −10°C during DIBALH addition prevents over-reduction.
- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product.
Q. How can researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the piperidine ring (δ 3.5–4.0 ppm for -CH₂OH) and quinoxaline protons (δ 8.0–8.5 ppm) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95% by area normalization) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₄H₁₅ClN₃O).
Q. What are the recommended storage conditions and handling protocols for this compound?
Methodological Answer:
- Storage : Store at −20°C in amber vials under inert gas (argon) to prevent oxidation of the methanol group .
- Handling : Use gloveboxes for air-sensitive steps; PPE (gloves, goggles) is mandatory due to potential irritancy .
- Stability : Monitor via periodic HPLC to detect degradation (e.g., oxidation to ketone derivatives).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
- Derivatization : Modify the quinoxaline (e.g., substituents at C3) or piperidine (e.g., N-alkylation) to assess receptor binding .
- Assays : Use radioligand displacement (e.g., 5-HT₄ receptor binding) or functional assays (cAMP modulation) to quantify activity .
- Data analysis : Correlate logP (predicted via software like ACD/Labs) with membrane permeability .
Q. What advanced techniques detect trace impurities or degradation products?
Methodological Answer:
- LC-MS/MS : Quantify impurities (e.g., dechlorinated byproducts) using MRM transitions .
- Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
- Reference standards : Synthesize impurities (e.g., via side reactions during coupling) for spiking studies .
Q. How can contradictions in solubility data be resolved across experimental setups?
Methodological Answer:
- Standardized protocols : Use the shake-flask method (saturated solutions in PBS/pH 7.4) with equilibration for 24 hrs .
- HPLC quantification : Compare solubility in DMSO vs. aqueous buffers to assess aggregation effects .
- LogP adjustments : Introduce hydrophilic groups (e.g., -OH, -COO⁻) to improve aqueous solubility if SAR permits .
Q. How can crystallographic studies determine the compound’s 3D conformation in biological complexes?
Methodological Answer:
- Co-crystallization : Soak pre-formed protein crystals (e.g., oxidoreductases) with 10 mM compound in reservoir solution .
- Data collection : Use synchrotron radiation (λ = 1.0 Å) to resolve electron density for the chloroquinoxaline moiety .
- Docking validation : Compare crystallographic poses with in silico docking (AutoDock Vina) to refine binding models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
